Home > Products > Screening Compounds P18938 > 8-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
8-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 879586-49-9

8-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-3125389
CAS Number: 879586-49-9
Molecular Formula: C21H26Cl2N6O2
Molecular Weight: 465.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Linagliptin* Compound Description: Linagliptin (8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione) is a FDA-approved drug used for the treatment of type 2 diabetes. [] It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [, ] Linagliptin exhibits high potency and a long duration of action, allowing for once-daily dosing. [, ]* Relevance: Linagliptin shares the core purine-2,6-dione structure with 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione. Both compounds also possess a substituted piperidine ring at the 8-position of the purine scaffold. These structural similarities suggest potential shared pharmacological activity, particularly as DPP-4 inhibitors.

2. Sitagliptin* Compound Description: Sitagliptin ((3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one) is another FDA-approved drug used to manage type 2 diabetes. [] Similar to linagliptin, it acts as a DPP-4 inhibitor. []* Relevance: While Sitagliptin doesn't share the core purine structure of 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione, it is included here due to its shared therapeutic target. Both compounds are documented DPP-4 inhibitors, suggesting potential overlap in their mechanism of action and therapeutic applications.

3. Alogliptin* Compound Description: Alogliptin (2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile) is a FDA-approved medication for type 2 diabetes. [] It is also classified as a DPP-4 inhibitor. [] * Relevance: Similar to sitagliptin, alogliptin is structurally distinct from 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione but shares the common target of DPP-4 inhibition. This suggests the potential for overlapping pharmacological effects and therapeutic applications.

4. Vildagliptin* Compound Description: Vildagliptin is a DPP-4 inhibitor used in the treatment of type 2 diabetes. [, ] Studies have shown that BI 1356 (linagliptin) has a longer duration of action compared to vildagliptin. [, ] * Relevance: Though the specific structure of vildagliptin is not provided, it is classified as a DPP-4 inhibitor, similar to 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione. This shared target suggests they may have similar mechanisms of action and potential therapeutic applications in diabetes management.

5. 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2)* Compound Description: This compound and its 8-alkylamino substituted derivatives were synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activity. They were also evaluated for their affinities for α1- and α2-adrenoreceptors. []* Relevance: This compound shares a similar core structure with 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione, including the purine-2,6-dione moiety and a piperazine ring substituent. The presence of different substituents on the piperazine ring and at the 7-position of the purine ring in these compounds might contribute to their varying pharmacological profiles.

6. 7-(2-{4-[1-(3,4-di-Chlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (Compound 8)* Compound Description: This compound demonstrated the most potent vasodilator activity within a series of synthesized xanthene derivatives, exhibiting greater activity than the reference drug cilostazol. []* Relevance: This compound shares the purine-2,6-dione core and a piperazine ring substituent with 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione. The presence of a dichlorophenyl moiety in both compounds, albeit at different positions and with distinct linker groups, suggests a possible contribution of this structural feature to their pharmacological activities.

Overview

The compound 8-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with significant potential in scientific research. Its molecular formula is C21H27ClN6O2C_{21}H_{27}ClN_{6}O_{2}, and it has a molecular weight of approximately 430.9 g/mol. The compound is characterized by its intricate structure, which includes a purine base modified with various functional groups.

Source and Classification

This compound can be classified under the category of piperazine derivatives and purine analogs, which are often explored in medicinal chemistry for their biological activities. The presence of the dichlorophenyl group suggests potential applications in pharmacology, particularly in developing compounds with therapeutic effects against various diseases.

Synthesis Analysis

Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method may include:

  1. Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with carbonyl compounds to form piperazine derivatives.
  2. Purine Ring Construction: The purine structure can be synthesized using classical methods involving condensation reactions between amino acids or their derivatives.
  3. Functional Group Modifications: Subsequent steps would involve introducing the dichlorophenyl and methylpropyl groups via electrophilic aromatic substitution or alkylation reactions.

Technical Details

Specific conditions such as temperature, solvent choice, and catalysts can greatly influence the yield and purity of the final product. For example, using polar solvents may enhance solubility and reactivity during the synthesis steps.

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring multiple functional groups that contribute to its chemical properties:

  • Molecular Formula: C21H27ClN6O2C_{21}H_{27}ClN_{6}O_{2}
  • InChI Key: VDCXAEHNBMBGEU-UHFFFAOYSA-N
  • Canonical SMILES: CCCC(N1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4Cl)N(C(=O)NC2=O)C)

The structural analysis reveals a tetrahydropurine core, which is crucial for its biological activity.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for purine derivatives:

  1. Nucleophilic Substitution Reactions: Due to the presence of halogen atoms (chlorine), nucleophiles can attack the aromatic system.
  2. Hydrolysis Reactions: The amide bonds present can undergo hydrolysis under acidic or basic conditions.
  3. Redox Reactions: The compound may also engage in redox reactions depending on the substituents attached to the purine ring.

Technical Details

Understanding these reactions is crucial for predicting the stability and reactivity of the compound under different conditions.

Mechanism of Action

The mechanism of action for this compound is not fully elucidated but is hypothesized to involve:

  • Interaction with Biological Targets: The piperazine moiety may facilitate binding to specific receptors or enzymes.
  • Modulation of Signaling Pathways: As a purine analog, it may interfere with nucleotide metabolism or signaling pathways relevant to cell proliferation or apoptosis.

Data from related compounds suggest that such mechanisms could lead to therapeutic effects in cancer or neurological disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically available as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
  • Melting Point: Specific melting point data should be obtained through experimental determination.

Relevant analyses such as High-Resolution Mass Spectrometry (HRMS) can provide insights into its purity and structural integrity .

Applications

This compound has several potential applications in scientific research:

  1. Pharmaceutical Development: Investigated for its effects on various biological systems, particularly in drug discovery programs targeting neurological diseases or cancer.
  2. Biochemical Research: Used as a tool compound to study purine metabolism and receptor interactions.
  3. Synthetic Chemistry: Serves as a precursor for synthesizing more complex molecules with desired pharmacological properties.

Properties

CAS Number

879586-49-9

Product Name

8-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

8-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione

Molecular Formula

C21H26Cl2N6O2

Molecular Weight

465.38

InChI

InChI=1S/C21H26Cl2N6O2/c1-13(2)11-29-17-18(26(3)21(31)25-19(17)30)24-20(29)28-8-6-27(7-9-28)12-14-4-5-15(22)10-16(14)23/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,25,30,31)

InChI Key

GQJUDBBKJZZELD-UHFFFAOYSA-N

SMILES

CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.